N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.
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Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, with CAS number 922013-79-4, is a synthetic compound that has garnered attention for its potential biological activities. The following sections will delve into its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of the compound is C22H27ClN4O3, with a molecular weight of 430.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a dimethylamino-indolinyl moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H27ClN4O3 |
Molecular Weight | 430.9 g/mol |
CAS Number | 922013-79-4 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound has been shown to interact with various receptors, including those related to neurotransmitter systems, which could influence neurological functions.
- Antioxidant Properties : Some studies propose that it exhibits antioxidant activity, helping to mitigate oxidative stress in cells.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may protect neuronal cells from damage induced by neurotoxic substances, possibly through its antioxidant properties and receptor interactions.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Methodology : MTT assays were conducted to assess cell viability after treatment with varying concentrations of the compound.
- Findings : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.
-
Neuroprotection Study :
- Objective : To investigate the protective effects against oxidative stress in neuronal cultures.
- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without pre-treatment of the compound.
- Findings : Pre-treatment significantly reduced cell death and increased the levels of antioxidant enzymes compared to controls.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-26(2)19(14-5-7-18-15(11-14)9-10-27(18)3)13-24-21(28)22(29)25-17-12-16(23)6-8-20(17)30-4/h5-8,11-12,19H,9-10,13H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZPQOGNSOCCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.